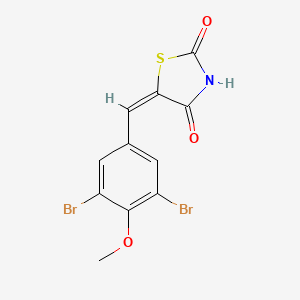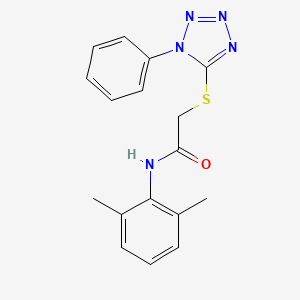![molecular formula C13H11BrN2OS B11675579 N'-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11675579.png)
N'-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a thiophene ring and a bromophenyl group, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-bromoacetophenone and thiophene-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents like thionyl chloride (SOCl₂) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring and the bromophenyl group.
Substitution: Various substituted derivatives with altered chemical and physical properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. Additionally, the bromophenyl and thiophene groups contribute to the compound’s ability to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2,4-dimethoxybenzohydrazide
- N’-[(1Z)-1-(4-bromophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
- N’-[(1Z)-1-(4-bromophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide stands out due to its unique combination of a thiophene ring and a bromophenyl group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
属性
分子式 |
C13H11BrN2OS |
|---|---|
分子量 |
323.21 g/mol |
IUPAC 名称 |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2OS/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9- |
InChI 键 |
BXAAJAFTEHABIV-DHDCSXOGSA-N |
手性 SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)Br |
规范 SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675503.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11675507.png)
![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11675511.png)
![(5Z)-1-(3-Methylphenyl)-5-{[2-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11675534.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11675539.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675542.png)

![(2Z,5Z)-5-(4-chlorobenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11675548.png)


![ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11675578.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11675588.png)
![1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B11675590.png)
![3-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11675594.png)
